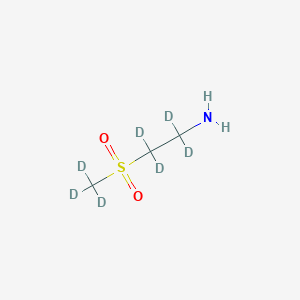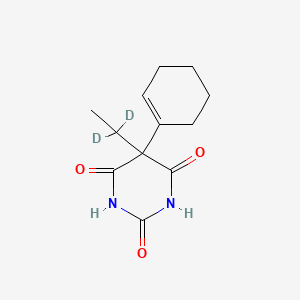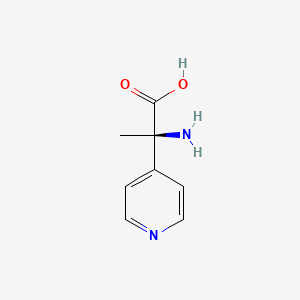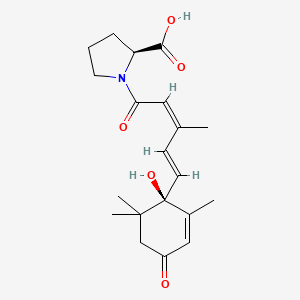
(4,4-Diethoxybutyl)(ethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Diethoxybutyl)(ethyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is specifically a secondary amine, meaning the nitrogen atom is bonded to two carbon-containing groups. The structure of this compound includes a butyl chain with two ethoxy groups attached to the fourth carbon and an ethyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (4,4-Diethoxybutyl)(ethyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4,4-diethoxybutyl chloride with ethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid by-product.
Another method involves the reductive amination of 4,4-diethoxybutanal with ethylamine. This reaction requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Diethoxybutyl)(ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines or alcohols.
Aplicaciones Científicas De Investigación
(4,4-Diethoxybutyl)(ethyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4,4-Diethoxybutyl)(ethyl)amine involves its interaction with various molecular targets. The nitrogen atom in the amine group can form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways. The ethoxy groups may also participate in hydrophobic interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
(4,4-Diethoxybutyl)methylamine: Similar structure but with a methyl group instead of an ethyl group.
(4,4-Diethoxybutyl)propylamine: Similar structure but with a propyl group instead of an ethyl group.
(4,4-Diethoxybutyl)(isopropyl)amine: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
(4,4-Diethoxybutyl)(ethyl)amine is unique due to its specific combination of ethoxy and ethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in various fields, including pharmaceuticals and materials science.
Propiedades
Fórmula molecular |
C10H23NO2 |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
4,4-diethoxy-N-ethylbutan-1-amine |
InChI |
InChI=1S/C10H23NO2/c1-4-11-9-7-8-10(12-5-2)13-6-3/h10-11H,4-9H2,1-3H3 |
Clave InChI |
LTOKTKRZJLVBBY-UHFFFAOYSA-N |
SMILES canónico |
CCNCCCC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)

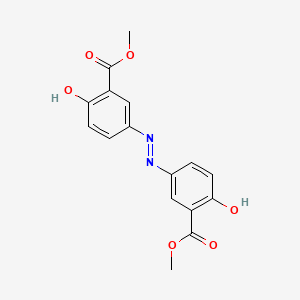
![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)
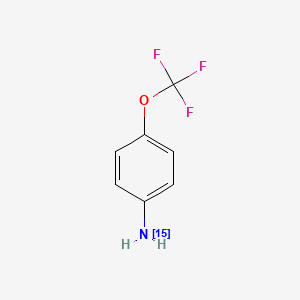


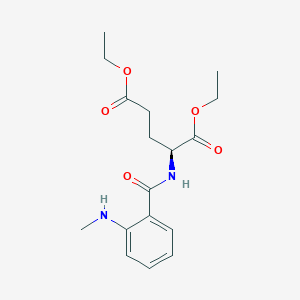

![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
